ethyl (4-nitro-1H-pyrazol-1-yl)acetate
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Overview
Description
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate is a chemical compound with the molecular formula C7H9N3O4 It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl (4-nitro-1H-pyrazol-1-yl)acetate typically involves the cyclization of appropriate precursors. One common method involves the reaction of ethyl acetoacetate with hydrazine hydrate to form a pyrazole intermediate, which is then nitrated to introduce the nitro group at the 4-position . The reaction conditions often include the use of strong acids like sulfuric acid for nitration and controlled temperatures to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving multiple purification steps such as recrystallization and chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid under acidic or basic conditions.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Cyclization: Various organic solvents and catalysts depending on the desired product.
Major Products Formed:
Reduction: Ethyl (4-amino-1H-pyrazol-1-yl)acetate.
Hydrolysis: 4-nitro-1H-pyrazol-1-ylacetic acid.
Cyclization: Various fused heterocyclic compounds.
Scientific Research Applications
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a precursor for drug development, particularly in the synthesis of compounds with potential therapeutic effects.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl (4-nitro-1H-pyrazol-1-yl)acetate is primarily related to its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The pyrazole ring can also participate in hydrogen bonding and other interactions with enzymes and receptors, influencing their activity .
Comparison with Similar Compounds
Ethyl (4-nitro-1H-pyrazol-1-yl)acetate can be compared with other pyrazole derivatives:
Ethyl (3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)acetate: Similar structure but with additional methyl groups, which can influence its reactivity and biological activity.
Ethyl (4-amino-1H-pyrazol-1-yl)acetate: The amino group provides different chemical properties and potential biological activities compared to the nitro group.
Ethyl (4-chloro-1H-pyrazol-1-yl)acetate: The chloro group can participate in different types of chemical reactions, such as nucleophilic substitution.
Each of these compounds has unique properties that make them suitable for different applications, highlighting the versatility of pyrazole derivatives in scientific research and industry.
Properties
IUPAC Name |
ethyl 2-(4-nitropyrazol-1-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O4/c1-2-14-7(11)5-9-4-6(3-8-9)10(12)13/h3-4H,2,5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDEFHGLUBFLYGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C=C(C=N1)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50349911 |
Source
|
Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39753-81-6 |
Source
|
Record name | ethyl (4-nitro-1H-pyrazol-1-yl)acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50349911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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